Cas no 1823025-16-6 ((3-Bromo-5-methoxyphenyl)(methyl)sulfane)

(3-Bromo-5-methoxyphenyl)(methyl)sulfane 化学的及び物理的性質
名前と識別子
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- (3-Bromo-5-methoxyphenyl)(methyl)sulfane
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- インチ: 1S/C8H9BrOS/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
- InChIKey: UYMLMWBJVXOHRJ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C=C1Br)OC)SC
(3-Bromo-5-methoxyphenyl)(methyl)sulfane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB609312-10g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |
1823025-16-6 | 10g |
€528.80 | 2024-07-19 | ||
abcr | AB609312-25g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |
1823025-16-6 | 25g |
€987.20 | 2024-07-19 | ||
abcr | AB609312-1g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |
1823025-16-6 | 1g |
€141.70 | 2024-07-19 | ||
Aaron | AR023SY7-5g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane |
1823025-16-6 | 95% | 5g |
$343.00 | 2025-02-13 | |
Aaron | AR023SY7-10g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane |
1823025-16-6 | 95% | 10g |
$582.00 | 2025-02-13 | |
abcr | AB609312-5g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |
1823025-16-6 | 5g |
€333.20 | 2024-07-19 |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
(3-Bromo-5-methoxyphenyl)(methyl)sulfaneに関する追加情報
Compound CAS No. 1823025-16-6: (3-Bromo-5-methoxyphenyl)(methyl)sulfane
The compound (3-Bromo-5-methoxyphenyl)(methyl)sulfane with CAS No. 1823025-16-6 is a unique organic sulfur-containing compound that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its aromatic ring system, which is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position, while the sulfur atom is bonded to a methyl group. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for researchers exploring its potential applications in drug design, material synthesis, and environmental chemistry.
Recent studies have highlighted the importance of sulfur-containing compounds like (3-Bromo-5-methoxyphenyl)(methyl)sulfane in the development of novel materials with tailored electronic properties. The presence of the methoxy group introduces electron-donating effects, which can influence the compound's reactivity and stability. Meanwhile, the bromine substituent contributes to the compound's ability to undergo various substitution reactions, making it a versatile building block in organic synthesis.
From a structural standpoint, the aromatic ring in this compound plays a critical role in determining its chemical behavior. The bromine atom at the 3-position creates steric hindrance, which can affect reaction pathways in synthetic chemistry. Additionally, the methoxy group at the 5-position introduces directing effects, influencing where subsequent reactions occur on the aromatic ring. This combination of substituents makes (3-Bromo-5-methoxyphenyl)(methyl)sulfane a valuable precursor for synthesizing more complex molecules with specific functional groups.
The synthesis of (3-Bromo-5-methoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions, often starting from simpler aromatic precursors. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions between aryl halides and sulfur-containing reagents, leading to cleaner and more scalable processes.
In terms of chemical properties, (3-Bromo-5-methoxyphenyl)(methyl)sulfane exhibits moderate thermal stability under standard conditions. Its reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methoxy group. These opposing effects create a dynamic equilibrium that can be exploited in various chemical transformations. For example, under acidic conditions, the methoxy group can act as a leaving group, enabling nucleophilic substitution reactions that are essential in drug discovery.
One area where (3-Bromo-5-methoxyphenyl)(methyl)sulfane has shown promise is in materials science. Its sulfur content makes it a potential candidate for developing advanced polymers with improved mechanical and thermal properties. Recent research has focused on incorporating this compound into polymer networks to enhance their durability and resistance to environmental factors such as UV radiation and moisture.
Moreover, (3-Bromo-5-methoxyphenyl)(methyl)sulfane has been investigated for its potential applications in drug design. The compound's unique structure allows for interactions with biological systems through various mechanisms, including hydrogen bonding and π-π stacking interactions. Preliminary studies suggest that it may exhibit bioactivity against certain enzymes or receptors, making it a candidate for further pharmacological evaluation.
In environmental chemistry, this compound has been studied for its role in sulfur cycling processes. Its ability to undergo redox reactions under specific conditions makes it relevant for understanding natural sulfur transformations in ecosystems. Researchers are particularly interested in how (3-Bromo-5-methoxyphenyl)(methyl)sulfane interacts with microbial communities and contributes to biogeochemical cycles.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy have been instrumental in characterizing (3-Bromo-5-methoxyphenyl)(methyl)sulfane's molecular structure. These methods provide detailed insights into the compound's bonding patterns and functional group interactions, aiding in both synthetic optimization and mechanistic studies.
In conclusion, (3-Bromo-5-methoxyphenyl)(methyl)sulfane (CAS No. 1823025-16-6) is a multifaceted organic compound with significant potential across diverse scientific domains. Its unique combination of functional groups offers opportunities for innovation in materials science, drug discovery, and environmental chemistry. As research continues to uncover new applications and mechanisms involving this compound, its role as a valuable tool in modern chemistry is likely to grow further.
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